molecular formula C14H9F B14693550 Benzene, 1-fluoro-2-(phenylethynyl)- CAS No. 29778-27-6

Benzene, 1-fluoro-2-(phenylethynyl)-

Cat. No.: B14693550
CAS No.: 29778-27-6
M. Wt: 196.22 g/mol
InChI Key: QANDOICOKGBRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-fluoro-2-(phenylethynyl)-: is an aromatic compound with the molecular formula C14H9F It consists of a benzene ring substituted with a fluoro group at the 1-position and a phenylethynyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Benzene, 1-fluoro-2-(phenylethynyl)- involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction might involve the coupling of 1-fluoro-2-iodobenzene with phenylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-fluoro-2-(phenylethynyl)- can undergo nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.

    Oxidation Reactions: The phenylethynyl group can be oxidized under specific conditions to form carbonyl-containing products.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethynyl group, to form the corresponding alkene or alkane derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium amide in liquid ammonia.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of aminobenzene derivatives.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alkene or alkane derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-fluoro-2-(phenylethynyl)- is used as a building block in organic synthesis.

Biology and Medicine: .

Industry: In the industrial sector, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action for Benzene, 1-fluoro-2-(phenylethynyl)- in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluoro and phenylethynyl groups. This activation facilitates nucleophilic attack at specific positions on the ring

Comparison with Similar Compounds

  • Benzene, 1-fluoro-2-methyl-
  • Benzene, 1-fluoro-4-(phenylethynyl)-
  • Benzene, 1-chloro-2-(phenylethynyl)-

Uniqueness: Benzene, 1-fluoro-2-(phenylethynyl)- is unique due to the presence of both a fluoro group and a phenylethynyl group on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for specific applications in organic synthesis and materials science .

Properties

CAS No.

29778-27-6

Molecular Formula

C14H9F

Molecular Weight

196.22 g/mol

IUPAC Name

1-fluoro-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H9F/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

QANDOICOKGBRHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.